molecular formula C13H14ClNO B2769745 [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride CAS No. 2260932-05-4

[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride

Cat. No.: B2769745
CAS No.: 2260932-05-4
M. Wt: 235.71
InChI Key: SQLZOBOWRZJLIH-UHFFFAOYSA-N
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Description

[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride is a chemical compound with the molecular formula C13H13NO·HCl. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • [3-(5-Methylpyridin-2-yl)phenyl]methanol
  • [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrobromide

Uniqueness

Compared to similar compounds, [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride exhibits unique properties such as higher solubility in water and enhanced stability under various conditions. These characteristics make it particularly useful in specific research and industrial applications .

Properties

IUPAC Name

[3-(5-methylpyridin-2-yl)phenyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-10-5-6-13(14-8-10)12-4-2-3-11(7-12)9-15;/h2-8,15H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLZOBOWRZJLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=CC(=C2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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